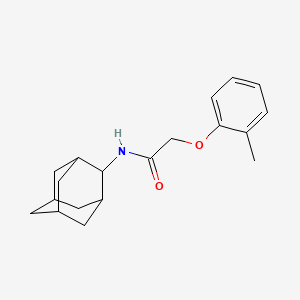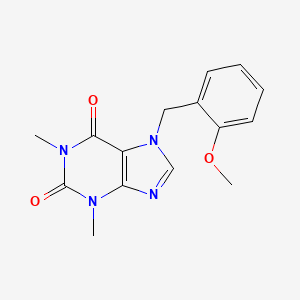
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. MTAA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to modulate the expression of various genes involved in cell signaling pathways, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(4-methylbenzyl)-3-(2-thienyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have neuroprotective effects, reducing neuronal cell death and improving cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylbenzyl)-3-(2-thienyl)acrylamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have good solubility in water, making it easy to administer in vitro and in vivo. However, one limitation of using N-(4-methylbenzyl)-3-(2-thienyl)acrylamide is its limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methylbenzyl)-3-(2-thienyl)acrylamide. One area of interest is the development of novel N-(4-methylbenzyl)-3-(2-thienyl)acrylamide derivatives with improved bioavailability and efficacy. Another potential direction is the investigation of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide's effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide and its potential interactions with other drugs.
Métodos De Síntesis
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of 4-methylbenzylamine with 2-thienylacrylic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain pure N-(4-methylbenzyl)-3-(2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)11-16-15(17)9-8-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNEKIYWFXGCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)


![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)